3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H19NO2S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.08572120 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thiazolidin-4-ones and Biological Potential
Thiazolidin-4-ones and their functionalized analogues, such as glitazones and rhodanines, have shown a wide range of pharmacological activities. These compounds have been incorporated into commercial pharmaceuticals due to their potential against various diseases. The development of these molecules has been an ongoing effort since the mid-nineteenth century, highlighting the compound's structural versatility and stability. Advances in synthetic methodologies, including green chemistry approaches, have facilitated the exploration of their biological potential further. The diverse pharmacological activities of these compounds, from anticancer to antimicrobial effects, underscore their significance in medicinal chemistry and potential applications in treating diseases (Santos, Jones Jr., & Silva, 2018).
Antimicrobial and Antitumor Applications
The thiazolidin-4-one nucleus has been explored for its antimicrobial and antitumor properties. Research has shown that structural modifications of the thiazolidin-4-one core can yield compounds with significant biological activities, indicating the potential for developing new therapeutic agents. The ability to tailor these molecules for specific pharmacological activities through structural modification makes them a valuable tool in drug development processes (Singh et al., 2022).
Environmental Applications
Beyond their direct pharmacological applications, related compounds have been investigated for environmental benefits, such as the treatment of organic pollutants through enzymatic degradation. The use of redox mediators in conjunction with enzymes to degrade recalcitrant compounds in wastewater highlights an innovative approach to environmental remediation. This suggests potential for the application of thiazolidinone derivatives in environmentally friendly technologies for pollutant degradation (Husain & Husain, 2007).
Properties
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2S2/c1-17-10-12-18(13-11-17)16-25-23(26)22(29-24(25)28)15-19-6-5-9-21(14-19)27-20-7-3-2-4-8-20/h2-15H,16H2,1H3/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPJQDLZWFPXIJ-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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